molecular formula C11H10N2OS B2700305 2-amino-N-phenylthiophene-3-carboxamide CAS No. 50273-33-1

2-amino-N-phenylthiophene-3-carboxamide

Cat. No. B2700305
CAS RN: 50273-33-1
M. Wt: 218.27
InChI Key: DVCRVYBBYYJJST-UHFFFAOYSA-N
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Description

2-Amino-N-phenylthiophene-3-carboxamide is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.28 .


Molecular Structure Analysis

The molecular structure of 2-amino-N-phenylthiophene-3-carboxamide consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Applications in Analyzing Peptide Structures and Interactions

The spin label amino acid TOAC, including compounds like 2-amino-N-phenylthiophene-3-carboxamide, has been instrumental in the study of peptides. It has been used to analyze backbone dynamics and secondary structures of peptides. The rigid nature of TOAC and its attachment to the peptide backbone via a peptide bond make it a valuable tool in these studies. Techniques such as EPR spectroscopy, X-ray crystallography, CD, fluorescence, NMR, and FT-IR have been employed in conjunction with TOAC to gain insights into peptide structures and interactions. Additionally, TOAC's applications extend to studying peptides' interactions with membranes, proteins, and nucleic acids, demonstrating its versatility in the field of peptide research (Schreier et al., 2012).

Applications in Antitumor Research

Various derivatives of cinnamic acid, which share structural similarities with 2-amino-N-phenylthiophene-3-carboxamide, have been extensively researched for their antitumor properties. These compounds have been scrutinized for their chemical reactivity, allowing for potential antitumor applications. This area of research has seen significant attention in recent years, highlighting the importance of such compounds in medicinal research and their potential as traditional and recent synthetic antitumor agents (De et al., 2011).

Applications in Synthetic and Analytical Chemistry

2-amino-N-phenylthiophene-3-carboxamide, due to its structure and reactivity, is likely to have applications in synthetic and analytical chemistry. For instance, similar compounds have been used in the synthesis of benzofused thiazole derivatives, evaluated for their antioxidant and anti-inflammatory activities. This indicates the potential of such compounds in developing therapeutic agents with specific pharmacological properties (Raut et al., 2020).

Potential Applications in Nutritional Treatment and Psychopharmacology

Compounds structurally related to 2-amino-N-phenylthiophene-3-carboxamide might have novel applications in nutritional treatment and psychopharmacology. For instance, specific amino acid mixtures are used in tryptophan and tyrosine depletion studies, which are important in neuroscience research and the treatment of certain psychiatric disorders. The development of palatable and specific amino acid mixtures is an ongoing research interest, and compounds like 2-amino-N-phenylthiophene-3-carboxamide could play a role in this field (Badawy, 2013).

properties

IUPAC Name

2-amino-N-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-10-9(6-7-15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCRVYBBYYJJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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